

Biotin-LC-LC-NHS for labeling primary amines

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Compound of Interest

Compound Name: *Biotin-LC-LC-NHS*

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An In-Depth Technical Guide to Primary Amine Labeling with **Biotin-LC-LC-NHS** Ester

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of experimental success. Biotinylation, the process of attaching biotin to a molecule of interest, is a widely used technique due to the extraordinarily strong and specific interaction between biotin and streptavidin (or avidin). This guide provides a detailed technical overview of **Biotin-LC-LC-NHS** Ester, a premier reagent for labeling primary amines on proteins, peptides, and other biomolecules.

Introduction to Biotin-LC-LC-NHS Ester

Biotin-LC-LC-N-hydroxysuccinimide (NHS) Ester is a chemical reagent designed to covalently attach a biotin molecule to target biomolecules. It is characterized by three key components:

- **Biotin Moiety:** A vitamin that binds with exceptionally high affinity to streptavidin and avidin proteins, forming the basis for subsequent detection or purification.[1]
- **NHS Ester Group:** A highly reactive group that specifically targets and couples with primary amines ($-NH_2$) under mild conditions to form a stable amide bond.[2]
- **LC-LC Spacer Arm:** A "Long Chain-Long Chain" spacer that provides significant distance between the biotin and the labeled molecule.

This combination makes **Biotin-LC-LC-NHS** a powerful tool for applications where steric hindrance is a concern. The reagent is membrane-permeable, allowing for the labeling of intracellular proteins.[3][4]

Properties and Advantages of the LC-LC Spacer Arm

The extended spacer arm is the defining feature of this reagent. Composed of a 13-atom chain in addition to biotin's own valeric acid group, it provides a total length of 30.5 angstroms.[3] This extended reach is critical for overcoming steric hindrance that can occur when the biotin is attached to a bulky protein, ensuring that the biotin remains accessible to the binding pocket of streptavidin.[5][6]

Property	Specification	Citation(s)
Alternative Names	EZ-Link™ NHS-LC-LC-Biotin, Succinimidyl-6-[6-(biotinamido)caproyl]caproylate	[3][7]
Molecular Weight	567.70 g/mol	[4][8]
Spacer Arm Length	30.5 Å	[3][8]
Reactivity Target	Primary amines (–NH ₂) on lysine side chains and N-termini of polypeptides.	[1][3][9]
Resulting Bond	Stable, irreversible amide bond.	[3][10]
Solubility	Insoluble in water; must be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).	[3][11][12]
Cell Permeability	Membrane permeable, suitable for intracellular labeling.	[3][4]
Storage	Store desiccated at –20°C. Reagent is moisture-sensitive.	[7][11]

Mechanism of Amine Labeling

The labeling reaction is a straightforward nucleophilic acyl substitution. The primary amine on a lysine residue or the N-terminus of a protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.^{[2][9]}

Biotin-LC-LC-NHS reacts with a primary amine to form a stable amide bond.

Quantitative Reaction Parameters

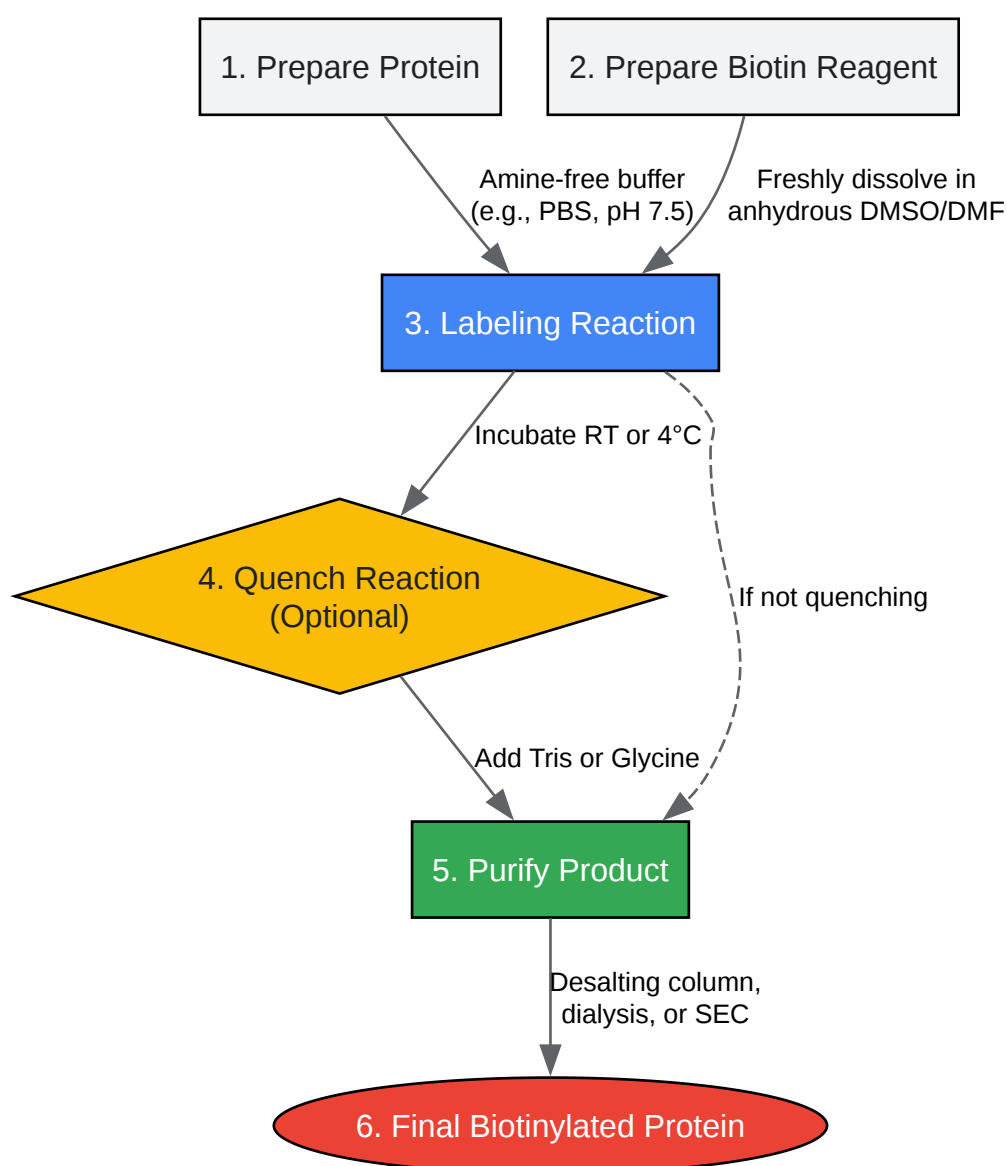
Optimizing the labeling reaction is crucial for achieving the desired degree of biotinylation without compromising protein function. The key parameters are summarized below.

Parameter	Recommended Condition	Rationale & Notes	Citation(s)
pH	7.0 – 9.0	Reaction efficiency increases with pH. A pH of 7.2-7.5 is a good starting point, while pH 8.0 can accelerate the reaction.	[1] [11] [13]
Buffer Composition	Amine-free buffers (e.g., PBS, Borate, Carbonate).	Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the NHS ester and should be avoided.	[1] [14] [15]
Molar Excess of Biotin	10- to 50-fold molar excess over protein.	The optimal ratio depends on protein concentration and the number of available amines. Dilute protein solutions may require a higher molar excess to achieve sufficient labeling.	[1] [9] [11]
Reaction Time	30 – 60 minutes at Room Temperature, or ≥2 hours at 4°C.	Longer incubation at lower temperatures can be used to slow the reaction and minimize potential protein degradation.	[11]

Quenching Agent	10-100 mM Glycine, Tris, or other amine-containing buffer.	Addition of a primary amine will quench any unreacted NHS-ester reagent, terminating the labeling reaction. [16]
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Experimental Workflow

The overall process for biotinylating a protein with **Biotin-LC-LC-NHS** is a multi-step procedure that requires careful preparation and purification.



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Workflow for biotinylation of primary amine-containing molecules.

Detailed Experimental Protocol: Protein Labeling

This protocol provides a general procedure for biotinylating a protein sample such as an antibody.

A. Materials Required:

- Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0).
- **Biotin-LC-LC-NHS** Ester.
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5).
- Purification system (e.g., desalting column, dialysis cassette).

B. Reagent Preparation:

- Allow the vial of **Biotin-LC-LC-NHS** Ester to equilibrate to room temperature before opening to prevent moisture condensation.[\[11\]](#)
- Immediately before use, prepare a 10 mM stock solution of the biotin reagent. For example, dissolve 5.7 mg of **Biotin-LC-LC-NHS** Ester in 1 mL of anhydrous DMSO. Vortex to ensure it is fully dissolved.
- Note: Do not prepare aqueous stock solutions of the reagent for storage, as the NHS ester moiety readily hydrolyzes and becomes non-reactive.[\[9\]](#)[\[13\]](#) Discard any unused reconstituted reagent.[\[9\]](#)

C. Biotinylation Reaction:

- Calculate the volume of the 10 mM biotin stock solution needed to achieve the desired molar excess. For a 20-fold molar excess for 1 mL of a 2 mg/mL IgG solution (MW: 150,000 g/mol

):

- Moles of IgG = $(0.002 \text{ g}) / (150,000 \text{ g/mol}) = 1.33 \times 10^{-8} \text{ mol}$
- Moles of Biotin needed = $20 * (1.33 \times 10^{-8} \text{ mol}) = 2.66 \times 10^{-7} \text{ mol}$
- Volume of 10 mM Biotin = $(2.66 \times 10^{-7} \text{ mol}) / (0.010 \text{ mol/L}) = 2.66 \times 10^{-5} \text{ L} = 26.6 \mu\text{L}$
- Add the calculated volume of the biotin stock solution to your protein solution while gently vortexing.
- Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[11]

D. Quenching and Purification:

- (Optional) To stop the reaction, add a quenching buffer to a final concentration of 10-100 mM (e.g., add 50 μL of 1M Tris-HCl, pH 7.5 to a 1 mL reaction). Incubate for 15 minutes.
- Remove excess non-reacted biotin and reaction byproducts (NHS) by applying the reaction mixture to a desalting column (e.g., Sephadex G-25) or through dialysis against an appropriate buffer (e.g., PBS).[11][17]
- The purified, biotinylated protein is now ready for downstream applications. The degree of labeling can be quantified using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay if necessary.

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